N-(2,3-dihydro-1H-inden-2-yl)-2,5-dimethylfuran-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

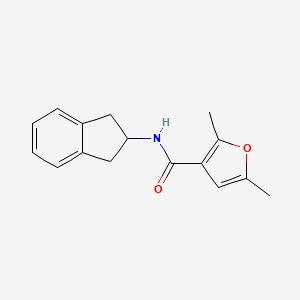

N-(2,3-dihydro-1H-inden-2-yl)-2,5-dimethylfuran-3-carboxamide is a synthetic organic compound that features a unique structure combining an indene moiety with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-2,5-dimethylfuran-3-carboxamide typically involves the reaction of 2,3-dihydro-1H-indene with 2,5-dimethylfuran-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-2-yl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a furanone derivative.

Reduction: The indene moiety can be reduced to form a dihydroindene derivative.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Furanone derivatives.

Reduction: Dihydroindene derivatives.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)-2,5-dimethylfuran-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

- N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide

- N-(2,3-dihydro-1H-inden-2-yl)-2,5-dimethylbenzamide

Uniqueness

N-(2,3-dihydro-1H-inden-2-yl)-2,5-dimethylfuran-3-carboxamide is unique due to the presence of both an indene and a furan ring in its structure. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in synthetic chemistry and materials science.

Biological Activity

N-(2,3-dihydro-1H-inden-2-yl)-2,5-dimethylfuran-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure features a furan moiety and an indene derivative, which are essential for its biological activity. The molecular weight is approximately 231.29 g/mol.

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-dimethylfuran-3-carboxylic acid with an appropriate amine derivative. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor , which is crucial in cancer immunotherapy. IDO1 plays a significant role in tumor immune escape by degrading tryptophan and promoting T-cell tolerance.

In vitro assays demonstrated that this compound exhibited promising inhibitory activity against IDO1:

| Cell Line | IC50 (nM) |

|---|---|

| HeLa | 4.0 |

| THP-1 | 4.6 |

These results indicate that this compound could serve as a lead for developing new cancer therapies targeting IDO1 .

Anti-inflammatory Properties

In addition to its anticancer activity, this compound has shown significant anti-inflammatory effects in various assays. A study reported that diastereoisomers related to the compound demonstrated substantial anti-inflammatory activity both in vivo and in vitro . This suggests that modifications to the indene structure may enhance therapeutic efficacy against inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological properties of this compound. Variations in substituents on the furan or indene rings can significantly influence its biological activity. For instance:

- Furan Substituents : Altering the position or type of substituents on the furan ring can modulate solubility and binding affinity to target enzymes.

- Indene Modifications : Changes in the indene moiety can affect the compound's interaction with IDO1 and other potential targets.

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

- Breast Cancer Model : In a mouse model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to controls, supporting its potential as an anti-cancer agent.

- Inflammatory Disease Model : In models of rheumatoid arthritis, treatment with the compound led to decreased inflammation markers and improved clinical scores.

Properties

IUPAC Name |

N-(2,3-dihydro-1H-inden-2-yl)-2,5-dimethylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-10-7-15(11(2)19-10)16(18)17-14-8-12-5-3-4-6-13(12)9-14/h3-7,14H,8-9H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZTLPXPUQDBHFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2CC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26728319 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.